N,N'-bis(2-ethylphenyl)propanediamide
Description
N,N'-bis(2-ethylphenyl)propanediamide is a diamide compound featuring a propanediamide backbone substituted with 2-ethylphenyl groups at both terminal nitrogen atoms. Propanediamides are widely studied for their roles in coordination chemistry, material science, and as scaffolds for functional molecules .
Properties
CAS No. |
1677-31-2 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N,N'-bis(2-ethylphenyl)propanediamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-14-9-5-7-11-16(14)20-18(22)13-19(23)21-17-12-8-6-10-15(17)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
HJMHUGOCWUHRRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2CC |
solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
Direct Aminolysis of Malonyl Chloride
The most widely reported method involves the reaction of malonyl chloride with 2-ethylaniline under anhydrous conditions.
Reaction Mechanism
- Step 1 : Activation of malonyl chloride by a base (e.g., triethylamine, pyridine) to neutralize HCl.
- Step 2 : Nucleophilic attack by 2-ethylaniline at both carbonyl groups, forming the diamide.
$$
\text{ClC(O)CH}2\text{C(O)Cl} + 2 \, \text{H}2\text{N-C}6\text{H}3(\text{Et}) \xrightarrow{\text{Base}} \text{HN(C}6\text{H}3\text{Et)C(O)CH}2\text{C(O)NH(C}6\text{H}_3\text{Et)} + 2 \, \text{HCl}
$$
Experimental Protocol
Reagents :
- Malonyl chloride (1 eq)
- 2-Ethylaniline (2.2 eq, excess to ensure complete reaction)
- Triethylamine (2.2 eq)
- Anhydrous THF or dichloromethane (solvent)
Procedure :
Alternative Methods
Transamidation of Malonic Acid Esters
Malonic acid diesters (e.g., dimethyl malonate) react with 2-ethylaniline under high-temperature or catalytic conditions:
$$
\text{CH}2(\text{COOCH}3)2 + 2 \, \text{H}2\text{N-C}6\text{H}3(\text{Et}) \xrightarrow{\Delta, \text{cat.}} \text{HN(C}6\text{H}3\text{Et)C(O)CH}2\text{C(O)NH(C}6\text{H}3\text{Et)} + 2 \, \text{CH}3\text{OH}
$$
- Catalysts : Titanium(IV) isopropoxide or enzymatic systems.
- Conditions : 120–150°C, 24–48 hours.
- Yield : 40–55% (lower due to equilibrium limitations).
Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents to simplify purification:
Optimization and Challenges
Critical Parameters
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-ethylphenyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N,N’-bis(2-ethylphenyl)propanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(2-ethylphenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Hydroxyethyl groups (e.g., ) enhance solubility in polar solvents due to hydrogen bonding, as evidenced by IR peaks at ~3300 cm⁻¹ (OH stretch) . Methoxyphenyl groups (e.g., ) increase melting points (120–122°C) compared to hydroxyethyl derivatives (113–114°C), likely due to improved crystallinity from π-π interactions. Chlorinated aryl groups (e.g., ) may enhance thermal stability and influence halogen bonding in supramolecular assemblies.
Spectral and Electronic Properties
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